molecular formula C15H19N3O4S B6703717 N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide

N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide

Cat. No.: B6703717
M. Wt: 337.4 g/mol
InChI Key: ZUFZMKPUHYSDGB-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring, a hydroxyphenyl group, and an oxolan (tetrahydrofuran) moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-2-18(12-3-5-14(19)6-4-12)23(20,21)15-9-16-17(10-15)13-7-8-22-11-13/h3-6,9-10,13,19H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFZMKPUHYSDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the hydroxyphenyl group: This can be done via electrophilic aromatic substitution or coupling reactions.

    Incorporation of the oxolan moiety: This step may involve the reaction of the intermediate compound with an oxirane (epoxide) under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with metabolic pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Celecoxib: A pyrazole derivative used as an anti-inflammatory drug.

    Furosemide: A sulfonamide diuretic with a furan ring.

Uniqueness

N-ethyl-N-(4-hydroxyphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other compounds.

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